molecular formula C13H20BNO4 B13945046 (S)-4-(2-Amino-3-tert-butoxy-3-oxopropyl)phenylboronicacid

(S)-4-(2-Amino-3-tert-butoxy-3-oxopropyl)phenylboronicacid

Cat. No.: B13945046
M. Wt: 265.12 g/mol
InChI Key: MZDJXQCZWNNTRA-NSHDSACASA-N
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Description

(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is a boronic acid derivative with a unique structure that includes an amino group, a tert-butoxy group, and a phenylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid typically involves multi-step organic synthesis. One common route includes the following steps:

    Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.

    Protection of Functional Groups: Protecting groups such as tert-butoxy are introduced to protect reactive sites during subsequent reactions.

    Introduction of Amino Group: The amino group is introduced through nucleophilic substitution or reductive amination.

    Final Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The phenylboronic acid moiety can be oxidized to form phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or anhydrides for amide formation.

Major Products Formed

The major products formed from these reactions include phenol derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Employed in the design of enzyme inhibitors and probes for biological studies.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of (S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amino and tert-butoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid derivative without the amino and tert-butoxy groups.

    4-Aminophenylboronic Acid: Contains an amino group but lacks the tert-butoxy group.

    4-(tert-Butoxy)phenylboronic Acid: Contains the tert-butoxy group but lacks the amino group.

Uniqueness

(S)-4-(2-amino-3-tert-butoxy-3-oxopropyl)phenylboronic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the development of advanced materials.

Properties

Molecular Formula

C13H20BNO4

Molecular Weight

265.12 g/mol

IUPAC Name

[4-[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]boronic acid

InChI

InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)11(15)8-9-4-6-10(7-5-9)14(17)18/h4-7,11,17-18H,8,15H2,1-3H3/t11-/m0/s1

InChI Key

MZDJXQCZWNNTRA-NSHDSACASA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)OC(C)(C)C)N)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)OC(C)(C)C)N)(O)O

Origin of Product

United States

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